N-Cyano-N-(tributylstannyl)acetamide
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Overview
Description
N-Cyano-N-(tributylstannyl)acetamide is an organic compound that features both a cyano group and a tributylstannyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(tributylstannyl)acetamide typically involves the reaction of cyanoacetamide with a tributylstannyl reagent under specific conditions. One common method involves the use of tributylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(tributylstannyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with various electrophiles to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles, with reactions typically carried out in polar solvents.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base or acid catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of stannyl derivatives, while condensation reactions can produce heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-Cyano-N-(tributylstannyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly heterocycles.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Catalysis: The stannyl group can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which N-Cyano-N-(tributylstannyl)acetamide exerts its effects depends on the specific application. In organic synthesis, the stannyl group can stabilize reaction intermediates, facilitating the formation of desired products. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamide: Lacks the stannyl group and has different reactivity and applications.
N-(Tributylstannyl)acetamide: Lacks the cyano group, leading to different chemical properties and uses.
N-Cyano-N-(trimethylsilyl)acetamide:
Uniqueness
N-Cyano-N-(tributylstannyl)acetamide is unique due to the presence of both the cyano and stannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields, offering versatility that similar compounds may lack.
Properties
CAS No. |
40438-76-4 |
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Molecular Formula |
C15H30N2OSn |
Molecular Weight |
373.12 g/mol |
IUPAC Name |
N-cyano-N-tributylstannylacetamide |
InChI |
InChI=1S/3C4H9.C3H4N2O.Sn/c3*1-3-4-2;1-3(6)5-2-4;/h3*1,3-4H2,2H3;1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
KZLKSPRTTFZFTN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N(C#N)C(=O)C |
Origin of Product |
United States |
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